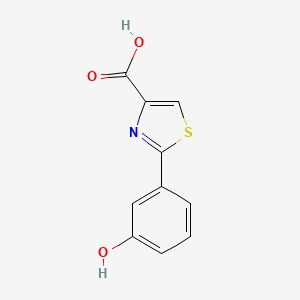

4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-

描述

Contextualization of Thiazole-Based Scaffolds in Modern Medicinal Chemistry and Chemical Biology Research

Thiazole (B1198619), a five-membered heterocyclic ring containing one sulfur and one nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. researchgate.netglobalresearchonline.net Its significance stems from the unique physicochemical properties conferred by the heteroatoms, which allow for a diverse range of non-covalent interactions with biological macromolecules. The thiazole ring is relatively stable, can be readily functionalized, and acts as a key structural motif in numerous natural and synthetic compounds. researchgate.netnih.gov

The presence of the thiazole ring is a hallmark of many clinically important drugs. A prime example from nature is Vitamin B1 (Thiamine), which contains a thiazole moiety and is essential for neurological function. mdpi.com In the realm of synthetic pharmaceuticals, thiazole derivatives have demonstrated a vast spectrum of pharmacological activities. researchgate.net This broad utility has made the thiazole scaffold a focal point for drug discovery and development efforts. globalresearchonline.net Researchers have successfully incorporated this heterocycle to create agents with applications across various therapeutic areas. researchgate.net

The versatility of the thiazole nucleus is evident in the wide array of biological activities exhibited by its derivatives, as detailed in the table below.

| Biological Activity | Examples of Thiazole-Containing Molecules/Derivatives |

| Antimicrobial | Sulfathiazole, a historically significant sulfa drug. researchgate.net |

| Anticancer | Dasatinib (tyrosine kinase inhibitor), Bleomycin (glycopeptide antibiotic). researchgate.netwikipedia.org |

| Anti-inflammatory | Meloxicam, a non-steroidal anti-inflammatory drug (NSAID). wikipedia.org |

| Antifungal | Thifluzamide and Thiabendazole, used in agriculture and medicine. wikipedia.org |

| Antiviral | Ritonavir, a protease inhibitor used in HIV treatment. researchgate.net |

| Antihypertensive | Thiazole derivatives have been explored for their blood pressure-lowering effects. researchgate.net |

| Anticonvulsant | Various synthetic thiazoles have shown efficacy in seizure models. researchgate.net |

The continued interest in thiazole-based scaffolds is driven by their proven track record in producing effective therapeutic agents and the potential for developing novel compounds with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

Rationale for Investigating 4-Thiazolecarboxylic Acid, 2-(3-hydroxyphenyl)-: A Review of Structural Relevance and Research Potential

While the thiazole scaffold is broadly studied, specific substitution patterns can impart unique properties that warrant focused investigation. 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- is a molecule whose research potential can be inferred from the distinct contributions of its constituent parts: the 2-phenyl-4-thiazolecarboxylic acid core and the meta-positioned hydroxyl group on the phenyl ring.

Chemical and Structural Features:

| Property | Value |

| Molecular Formula | C₁₀H₇NO₃S |

| IUPAC Name | 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid |

| Molecular Weight | 221.23 g/mol |

| Key Structural Moieties | Thiazole ring, Carboxylic acid group, Phenyl ring, Hydroxyl group |

The structural relevance of this compound lies in the strategic placement of its functional groups. The carboxylic acid at the 4-position and the hydroxyphenyl group at the 2-position create a molecule with significant potential for forming hydrogen bonds and coordinating with metal ions, features that are critical for interaction with biological targets like enzymes and receptors.

The position of the hydroxyl group on the phenyl ring is particularly crucial. Research on related isomers, such as 2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid (Aeruginoic acid), has highlighted their potent iron-chelating properties. nih.gov The ortho-hydroxyl and thiazole nitrogen in the 2-hydroxyphenyl isomer form an ideal pocket for binding metal ions. In contrast, the meta-position of the hydroxyl group in 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- would preclude this specific intramolecular chelation motif, suggesting it may interact with biological targets differently.

The research potential for this specific isomer can be outlined as follows:

Novel Biological Interactions: The altered geometry compared to its ortho and para isomers could lead to novel binding modes with enzymes or receptors, potentially uncovering new pharmacological activities. Structure-activity relationship (SAR) studies often show that such positional isomerism can dramatically alter biological outcomes. researchgate.net

Intermediate for Novel Therapeutics: Phenylthiazole derivatives are key intermediates in the synthesis of more complex molecules. For instance, derivatives of 2-(4-hydroxyphenyl)thiazole are precursors for drugs like Febuxostat, a xanthine (B1682287) oxidase inhibitor. The 3-hydroxyphenyl isomer could serve as a valuable building block for new classes of bioactive compounds.

Material Science Applications: The conjugated system of the thiazole and phenyl rings, combined with the polar functional groups, suggests potential applications in the development of dyes or other functional materials. researchgate.net

Investigating 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- offers an opportunity to explore a less-charted area of the vast chemical space occupied by thiazole derivatives, potentially leading to the discovery of compounds with unique biological or material properties.

Historical Development and Evolution of Research on Thiazolecarboxylic Acid Derivatives

The history of thiazole research is deeply intertwined with the study of natural products. The discovery of the thiazole ring within the structure of Thiamine (Vitamin B1) in the 1930s was a landmark event that sparked significant interest in this heterocyclic system. mdpi.comwikipedia.org This discovery established the biological importance of the thiazole scaffold and catalyzed efforts to synthesize and study its derivatives.

One of the earliest and most significant breakthroughs in thiazole synthesis was the Hantzsch thiazole synthesis, developed in the late 19th century. researchgate.net This robust method, involving the reaction of an α-haloketone with a thioamide, remains a cornerstone for constructing the thiazole ring and has been instrumental in the historical development of thiazole chemistry. researchgate.net

In the therapeutic arena, the development of Sulfathiazole in the early era of antibiotics marked a crucial step, demonstrating that synthetic thiazoles could possess powerful medicinal properties. This success paved the way for the exploration of a multitude of other derivatives.

Research into thiazolecarboxylic acids specifically has also yielded important outcomes. These compounds have been recognized as key synthetic intermediates for decades. google.comgoogle.com For example, thiabendazole, an anthelmintic and fungicide developed in the 1960s, utilizes a thiazole intermediate, highlighting the long-standing value of this chemical class. wikipedia.orggoogle.com Early patents from the 1960s describe various processes for preparing thiazole carboxylic acids, underscoring their utility as intermediates in a wide range of chemical syntheses. google.com

The evolution of research has progressed from the synthesis of simple thiazoles to the design of highly complex, multi-functional molecules. Modern research leverages advanced synthetic methodologies and computational tools to design thiazole derivatives with precisely tailored properties, targeting specific enzymes or cellular pathways. This journey from a natural product component to a key element in rational drug design illustrates the enduring and evolving importance of thiazole and its carboxylic acid derivatives in science.

Structure

3D Structure

属性

IUPAC Name |

2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-7-3-1-2-6(4-7)9-11-8(5-15-9)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBROFATYWROMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655499 | |

| Record name | 2-(3-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113334-58-0 | |

| Record name | 2-(3-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Thiazolecarboxylic Acid, 2 3 Hydroxyphenyl and Its Analogues

Retrosynthetic Analysis of the 4-Thiazolecarboxylic Acid, 2-(3-hydroxyphenyl)- Core Structure

A retrosynthetic analysis of the target molecule, 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, suggests that the most logical disconnections are at the bonds forming the thiazole (B1198619) ring. The most common and robust method for thiazole synthesis is the Hantzsch thiazole synthesis, which guides the primary retrosynthetic disconnection.

This disconnection breaks the C2-N3 and C4-S1 bonds of the thiazole ring. This approach identifies two key precursor fragments:

An α-halocarbonyl compound that will form the C4-C5 segment of the ring. To achieve the desired 4-carboxylic acid functionality, a derivative of pyruvic acid, such as ethyl bromopyruvate, is an ideal starting material.

A thioamide-containing compound that provides the S1, C2, and N3 atoms. For the target molecule, this would be 3-hydroxythiobenzamide (B109166), which incorporates the required 2-(3-hydroxyphenyl) moiety.

Further retrosynthesis of 3-hydroxythiobenzamide leads back to more common starting materials, such as 3-hydroxybenzonitrile or 3-hydroxybenzaldehyde. These precursors are commercially available or can be synthesized through standard aromatic functionalization techniques. This analysis provides a clear and convergent pathway for the synthesis of the target compound.

Classical and Contemporary Approaches to Thiazole Ring Formation

The formation of the thiazole ring is the cornerstone of the synthesis. While the Hantzsch synthesis is the most prominent method, other strategies have been developed to construct this important heterocycle.

The Hantzsch thiazole synthesis is a versatile and high-yielding reaction that involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com The reaction typically proceeds by an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

For the synthesis of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, the specific reactants would be ethyl bromopyruvate and 3-hydroxythiobenzamide. The reaction results in the formation of the corresponding ethyl ester, which can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. This method is highly effective for producing a wide range of substituted thiazoles. mdpi.comscribd.com

| Reactant 1 | Reactant 2 | Conditions | Intermediate Product |

|---|---|---|---|

| 3-hydroxythiobenzamide | Ethyl bromopyruvate | Reflux in a suitable solvent (e.g., ethanol) | Ethyl 2-(3-hydroxyphenyl)-4-thiazolecarboxylate |

While the Hantzsch synthesis is highly reliable, other methods for thiazole ring formation exist. These alternatives can be useful if the required starting materials for the Hantzsch route are inaccessible or if different substitution patterns are desired.

One notable alternative is the Cook-Heilbron synthesis , which involves the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates to form 5-aminothiazoles. While this does not directly yield a 4-carboxylic acid, the amino group at the 5-position can potentially be converted to other functionalities through diazotization reactions.

More contemporary methods include metal-catalyzed cyclizations and multi-component reactions. For example, copper-catalyzed coupling of oxime acetates with isothiocyanates can provide 2-aminothiazoles. organic-chemistry.org Another approach involves the base-induced cyclization of active methylene (B1212753) isocyanides with carbodithioates. organic-chemistry.org These modern strategies often offer milder reaction conditions and broader substrate scopes.

| Method Name | Key Reactants | Typical Product | Relevance to Target Synthesis |

|---|---|---|---|

| Cook-Heilbron Synthesis | α-aminonitrile, Carbon disulfide | 5-Aminothiazole | Indirect; requires further functional group manipulation. |

| Copper-Catalyzed Coupling | Oxime acetate, Isothiocyanate | 2-Aminothiazole | Provides a different substitution pattern (amino at C2). |

| Isocyanide Cyclization | Active methylene isocyanide, Carbodithioate | 4,5-Disubstituted thiazole | Offers a route to differently substituted thiazoles. organic-chemistry.org |

Introduction and Modification of the 3-Hydroxyphenyl Moiety

The synthesis of the 3-hydroxythiobenzamide precursor requires careful control over the regiochemistry of substitution on the benzene (B151609) ring. The directing effects of substituents play a crucial role in achieving the desired meta-substitution pattern.

The introduction of formyl (-CHO) and hydroxyl (-OH) groups onto a phenyl ring are fundamental transformations in organic synthesis. The Duff reaction is a classic method for the formylation of highly activated aromatic rings, such as phenols. wikipedia.org This reaction uses hexamine as the formylating agent and typically occurs at the ortho position relative to the activating hydroxyl group, unless this position is blocked. wikipedia.org

For instance, applying the Duff reaction to phenol (B47542) would primarily yield salicylaldehyde (2-hydroxybenzaldehyde). This highlights a key challenge in aromatic synthesis: the strong ortho, para-directing nature of the hydroxyl group. To obtain the required 3-hydroxybenzaldehyde precursor for the target molecule, direct formylation or hydroxylation of a simple benzene derivative is often not a viable strategy. Instead, a multi-step synthetic sequence is typically required.

Achieving the specific 3-hydroxy substitution pattern on the phenyl ring requires a regioselective synthetic strategy. Since direct electrophilic substitution on phenol or benzaldehyde would lead to ortho- and para-isomers, an indirect route is necessary.

A common strategy involves starting with a compound that has a meta-directing group. For example:

Start with nitrobenzene. The nitro group is a strong deactivating and meta-directing group.

Perform an electrophilic substitution, such as bromination, which will occur at the meta position to yield 3-bromonitrobenzene.

The nitro group can then be reduced to an amino group (-NH2).

The amino group can be converted into a hydroxyl group via a diazotization reaction followed by hydrolysis.

The bromo substituent can then be converted to a nitrile (-CN) via a nucleophilic substitution (e.g., Rosenmund-von Braun reaction), which can subsequently be converted to the required thioamide.

This type of multi-step sequence allows for precise control over the placement of functional groups, circumventing the inherent directing effects of certain substituents to achieve the desired regiochemistry.

Derivatization Strategies for Structural Exploration of 4-Thiazolecarboxylic Acid, 2-(3-hydroxyphenyl)-

The structural exploration of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- involves modifications at three key positions: the carboxylic acid group, the phenyl ring, and the thiazole ring. These derivatizations allow for a systematic investigation of the structure-activity relationship (SAR) of this class of compounds.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety at the C4 position of the thiazole ring is a prime site for derivatization through esterification and amidation reactions. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification:

Esterification of 2-aryl-4-thiazolecarboxylic acids is typically achieved through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and is often driven to completion by using an excess of the alcohol or by removing water as it is formed masterorganicchemistry.commasterorganicchemistry.com. A variety of alcohols, including simple alkyl alcohols, substituted alcohols, and phenols, can be employed to generate a diverse library of esters.

Interactive Data Table: Esterification of 2-(3-hydroxyphenyl)-4-thiazolecarboxylic Acid Analogues

| Carboxylic Acid Reactant | Alcohol | Reagents & Conditions | Resulting Ester | Reference |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | Methanol | H₂SO₄ (cat.), reflux | Methyl 2-(3-hydroxyphenyl)-4-thiazolecarboxylate | General Method |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | Ethanol (B145695) | HCl (gas), reflux | Ethyl 2-(3-hydroxyphenyl)-4-thiazolecarboxylate | General Method |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | Isopropanol | H₂SO₄ (cat.), reflux | Isopropyl 2-(3-hydroxyphenyl)-4-thiazolecarboxylate | General Method |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | Benzyl alcohol | TsOH (cat.), Toluene, Dean-Stark, reflux | Benzyl 2-(3-hydroxyphenyl)-4-thiazolecarboxylate | General Method |

Amidation:

The synthesis of amides from 2-aryl-4-thiazolecarboxylic acids generally requires the activation of the carboxylic acid, as direct reaction with amines is typically inefficient. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride intermediate, or coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) researchgate.net. This allows for the coupling of the carboxylic acid with a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, to produce the corresponding amides.

Interactive Data Table: Amidation of 2-(3-hydroxyphenyl)-4-thiazolecarboxylic Acid Analogues

| Carboxylic Acid Reactant | Amine | Reagents & Conditions | Resulting Amide | Reference |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | Aniline | SOCl₂, reflux; then Aniline, Pyridine | N-phenyl-2-(3-hydroxyphenyl)-4-thiazolecarboxamide | General Method |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | Benzylamine | EDCI, HOBt, DMF | N-benzyl-2-(3-hydroxyphenyl)-4-thiazolecarboxamide | General Method |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | Morpholine | T3P, Pyridine, CH₂Cl₂ | (2-(3-hydroxyphenyl)thiazol-4-yl)(morpholino)methanone | General Method |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | Piperidine | HATU, DIPEA, DMF | (2-(3-hydroxyphenyl)thiazol-4-yl)(piperidin-1-yl)methanone | General Method |

Substitution on the Phenyl Ring for Analogue Generation

The phenyl ring of 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid offers opportunities for substitution to generate analogues with altered electronic and steric properties. The hydroxyl group at the 3-position is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the thiazole ring is generally considered a deactivating, meta-directing group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6 of the phenyl ring).

Common electrophilic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation: Bromination or chlorination can be carried out using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst or in a polar solvent like acetic acid.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum chloride (AlCl₃).

Interactive Data Table: Phenyl Ring Substitution on 2-(3-hydroxyphenyl)-4-thiazolecarboxylic Acid

| Starting Material | Reagents & Conditions | Major Product(s) | Reference |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | HNO₃, H₂SO₄, 0 °C | 2-(3-hydroxy-4-nitrophenyl)-4-thiazolecarboxylic acid and 2-(3-hydroxy-6-nitrophenyl)-4-thiazolecarboxylic acid | General Method |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | Br₂, Acetic Acid | 2-(2-bromo-5-hydroxyphenyl)-4-thiazolecarboxylic acid and 2-(4-bromo-3-hydroxyphenyl)-4-thiazolecarboxylic acid | General Method |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | CH₃COCl, AlCl₃, CS₂ | 2-(4-acetyl-3-hydroxyphenyl)-4-thiazolecarboxylic acid | General Method |

Modification of the Thiazole Ring System

The thiazole ring itself can be a target for modification, although it is generally less reactive towards electrophilic substitution than the activated phenyl ring. The C5 position of a 2,4-disubstituted thiazole is the most nucleophilic and therefore the most likely site for electrophilic attack pharmaguideline.com.

Halogenation: Direct bromination of the thiazole ring at the C5 position can often be achieved using N-bromosuccinimide (NBS) in a suitable solvent.

Decarboxylation: The carboxylic acid group at the C4 position can be removed under certain conditions, for instance by heating with a copper catalyst in quinoline, to yield the corresponding 2-(3-hydroxyphenyl)thiazole.

Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) chemguide.co.ukyoutube.comlibretexts.orgresearchgate.net. This introduces a new functional group for further derivatization.

Interactive Data Table: Modification of the Thiazole Ring in 2-(3-hydroxyphenyl)-4-thiazolecarboxylic Acid

| Starting Material | Reagents & Conditions | Resulting Compound | Reference |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | NBS, CCl₄, reflux | 5-bromo-2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | General Method |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | Cu, Quinoline, heat | 2-(3-hydroxyphenyl)thiazole | General Method |

| 2-(3-hydroxyphenyl)-4-thiazolecarboxylic acid | 1. BH₃·THF; 2. H₃O⁺ | (2-(3-hydroxyphenyl)thiazol-4-yl)methanol | General Method |

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- and for analyzing its conformational preferences in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the proton on the thiazole (B1198619) ring (H5) is expected to appear as a distinct singlet in the aromatic region. The protons of the 3-hydroxyphenyl group will present a more complex pattern of multiplets, characteristic of a substituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the hydroxyl and thiazole substituents. The acidic protons of the carboxylic acid and the hydroxyl group are typically observed as broad singlets which may be exchangeable with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a low field (downfield), while the carbons of the thiazole and phenyl rings appear in the aromatic region of the spectrum. The specific chemical shifts help to confirm the connectivity of the molecular framework.

Conformational analysis, particularly concerning the rotational freedom around the single bond connecting the phenyl and thiazole rings, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). This allows for the determination of the preferred spatial orientation of the two rings relative to each other in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- Predicted values are based on typical shifts for thiazole and substituted benzene derivatives. qu.edu.iqdergipark.org.tr

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-C2 | - | ~168-172 |

| Thiazole-C4 | - | ~145-150 |

| Thiazole-C5 | ~8.2-8.5 (s) | ~125-130 |

| Phenyl-C1' | - | ~130-133 |

| Phenyl-C2' | ~7.4-7.6 (m) | ~115-118 |

| Phenyl-C3' | - | ~157-160 |

| Phenyl-C4' | ~7.2-7.4 (m) | ~120-123 |

| Phenyl-C5' | ~6.9-7.1 (m) | ~130-132 |

| Phenyl-C6' | ~7.3-7.5 (m) | ~118-121 |

| Carboxylic Acid (-COOH) | ~10-13 (br s) | ~162-166 |

| Phenolic Hydroxyl (-OH) | ~9-10 (br s) | - |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. For 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₀H₇NO₃S, by providing a measured mass that is very close to the theoretical exact mass.

Beyond molecular weight determination, MS, particularly when coupled with tandem techniques (MS/MS), provides invaluable structural information through the analysis of fragmentation patterns. researchgate.net The molecule is ionized, often using techniques like electrospray ionization (ESI) or electron impact (EI), and the resulting molecular ion is induced to break apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint.

For 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, common fragmentation pathways would likely involve initial losses of small, stable molecules. The carboxylic acid group is a common site for fragmentation, leading to the loss of a water molecule (H₂O, 18 Da) or, more significantly, carbon dioxide (CO₂, 44 Da) via decarboxylation. miamioh.edu Subsequent fragmentation could involve the cleavage of the bond between the two rings or the breakdown of the thiazole ring itself. sapub.org Analyzing these fragmentation pathways allows researchers to piece together the compound's structure and confirm the identity of its constituent parts. nih.gov

Table 2: Plausible Mass Spectrometry Fragmentation for 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- (C₁₀H₇NO₃S) Molecular Weight: 221.23 g/mol nih.gov

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Proposed Neutral Loss |

| 221 | [M]+ (Molecular Ion) | - |

| 203 | [M - H₂O]+ | H₂O |

| 177 | [M - CO₂]+ | CO₂ |

| 176 | [M - COOH]+ | COOH |

| 149 | [M - CO₂ - CO]+ | CO₂, CO |

| 121 | [C₇H₅O]+ (hydroxyphenylcarbonyl cation) | C₃H₂NSO₂ |

| 101 | [C₄H₃N₂S]+ (thiazole fragment) | C₆H₄O₃ |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. The IR spectrum of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- would display several key absorption bands confirming its identity.

The most prominent features would be associated with the carboxylic acid and hydroxyl groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orguniroma1.it The phenolic O-H stretch typically appears as a broad band around 3200-3500 cm⁻¹. uomustansiriyah.edu.iq A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be observed in the range of 1680-1710 cm⁻¹. libretexts.orguniroma1.it

Additionally, the spectrum would show absorptions for the aromatic rings. C-H stretching vibrations for the sp²-hybridized carbons of the phenyl and thiazole rings are expected just above 3000 cm⁻¹. libretexts.org C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1450-1620 cm⁻¹ region. dergipark.org.tr The presence of these characteristic bands provides strong evidence for the proposed molecular structure. msu.edu

Table 3: Characteristic IR Absorption Bands for 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-

| Functional Group | Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Strong, Very Broad |

| Phenolic O-H | Stretch | 3200-3500 | Strong, Broad |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong |

| Aromatic C=C / C=N | Stretch | 1450-1620 | Medium to Strong |

| C-O | Stretch | 1200-1300 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination of 4-Thiazolecarboxylic Acid, 2-(3-hydroxyphenyl)- and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.net This technique can provide unequivocal proof of structure by mapping electron density to reveal atomic positions with very high precision. For 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, a single-crystal X-ray diffraction analysis would yield a wealth of structural data. mdpi.com

The analysis would confirm the connectivity of the atoms and provide exact measurements of all bond lengths and bond angles. eurjchem.com It would also reveal the molecule's conformation in the solid state, including the dihedral angle between the planes of the thiazole and hydroxyphenyl rings. researchgate.net Furthermore, X-ray crystallography is unparalleled in its ability to map intermolecular interactions. It would detail the hydrogen bonding network formed in the crystal lattice, likely involving the carboxylic acid and hydroxyl groups, which dictates the crystal packing and influences the material's physical properties. mdpi.com This information is critical for understanding structure-property relationships. cardiff.ac.uk

Table 4: Typical Structural Parameters Expected from X-ray Crystallography Values are based on known structures of similar thiazole and carboxylic acid-containing compounds.

| Structural Parameter | Description | Expected Value |

| C=O Bond Length | Carbonyl bond in the carboxylic acid group | ~1.20 - 1.25 Å |

| C-O Bond Length | Single bond in the carboxylic acid group | ~1.30 - 1.35 Å |

| Thiazole C-S Bond Lengths | Bonds within the thiazole ring | ~1.70 - 1.75 Å |

| Thiazole C=N Bond Length | Double bond within the thiazole ring | ~1.30 - 1.35 Å |

| C-C Bond Angle (Phenyl Ring) | Internal angle of the benzene ring | ~120° |

| O-C=O Bond Angle | Angle within the carboxylic acid group | ~120 - 125° |

| Ph-Th Dihedral Angle | Torsion angle between the phenyl and thiazole rings | Variable, dependent on crystal packing |

Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for isolating it from reaction mixtures or separating it from its analogues. High-Performance Liquid Chromatography (HPLC) is the cornerstone method for determining the purity of non-volatile organic compounds like 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-.

In a typical reversed-phase HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The compound and any impurities will separate based on their differing affinities for the stationary and mobile phases, eluting at different retention times. A detector, commonly a UV-Vis detector set to a wavelength where the compound absorbs strongly, quantifies the amount of each component, allowing for a precise purity assessment, often expressed as a percentage of the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.net As components elute from the LC column, they are directly introduced into the mass spectrometer, which provides molecular weight information for each separated peak. This confirms the identity of the main product peak and helps in the identification of impurities and byproducts, even at trace levels. For the isolation of analogues, preparative HPLC can be employed, which uses larger columns to handle greater quantities of material, enabling the purification of specific compounds from a mixture.

Table 5: Exemplar HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanics forms the fundamental basis for understanding the electronic structure and inherent reactivity of molecules. By solving the Schrödinger equation or its approximations, QM methods can elucidate electron distribution, molecular orbital energies, and reaction energetics.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. ekb.egresearchgate.net It is extensively used to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For thiazole (B1198619) derivatives, DFT calculations can map out the energy landscape of synthetic routes, such as the Hantzsch thiazole synthesis, or predict sites of metabolic transformation.

Researchers employ DFT to optimize the geometries of reactants, intermediates, transition states, and products. By calculating the energies of these structures, a reaction profile can be constructed, revealing the favorability and kinetics of a proposed pathway. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, providing insights into its reactivity in various chemical environments. ekb.eg

Table 1: Representative DFT-Calculated Parameters for Thiazole Derivatives

| Parameter | Description | Typical Application for Thiazole Scaffolds |

| ΔEact (Activation Energy) | The energy barrier that must be overcome for a reaction to occur. | Predicting the feasibility and rate of different synthetic pathways for thiazole ring formation or modification. |

| ΔErxn (Reaction Energy) | The net energy change between products and reactants. | Determining if a reaction is exothermic (energetically favorable) or endothermic. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Identifying nucleophilic sites on the thiazole ring or its substituents. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Identifying electrophilic sites susceptible to attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

This table is interactive. You can sort and filter the data.

A significant application of DFT is the prediction of spectroscopic properties, which can be used to validate experimental findings or to aid in the structural elucidation of newly synthesized compounds. mjcce.org.mk Calculations can accurately forecast vibrational frequencies (FT-IR), as well as nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmjcce.org.mk

For 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, DFT calculations could predict its characteristic IR absorption bands corresponding to O-H, C=O, C=N, and C-S stretching vibrations. Similarly, the ¹H and ¹³C NMR spectra can be simulated, providing theoretical chemical shifts for each unique proton and carbon atom in the molecule. Comparing these theoretical spectra with experimental data serves as a powerful method for structural confirmation. mjcce.org.mk

Table 2: Comparison of Experimental vs. DFT-Predicted Spectroscopic Data for a Thiazole Analog

| Spectroscopic Data | Experimental Value | DFT-Calculated Value | Assignment |

| ¹H NMR (ppm) | 7.85 | 7.90 | Thiazole C-H |

| ¹³C NMR (ppm) | 165.6 | 166.1 | Carboxylic Acid C=O |

| FT-IR (cm⁻¹) | 1690 | 1695 | Amide C=O stretch |

| FT-IR (cm⁻¹) | 3440 | 3454 | N-H stretch |

Note: Data presented are representative values for analogous thiazole structures found in the literature. mjcce.org.mkchemrxiv.org

Molecular Mechanics (MM) and Dynamics (MD) Simulations for Conformational Sampling

While QM methods are highly accurate, they are computationally intensive and typically limited to single molecules or small systems. For studying the dynamic behavior and conformational flexibility of a molecule like 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, especially in a solvated environment or when bound to a protein, Molecular Mechanics (MM) and Molecular Dynamics (MD) are more suitable.

MM methods use classical physics-based force fields to calculate the potential energy of a system. This efficiency allows for the exploration of a molecule's vast conformational space. MD simulations extend this by solving Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of atoms over time. nih.gov This allows for the sampling of different conformations and provides insights into the molecule's flexibility, stability, and interactions with its environment (e.g., water molecules). nih.gov For 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, MD simulations can reveal the preferred orientation of the hydroxyphenyl ring relative to the thiazole ring and the flexibility of the carboxylic acid group.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govimpactfactor.org This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Before performing docking studies on a novel compound, it is essential to validate the chosen docking protocol to ensure its accuracy. A common validation method involves "re-docking," where a co-crystallized ligand is removed from its protein's binding site and then docked back in using the software. researchgate.net The protocol is considered reliable if it can reproduce the experimentally determined binding pose with a low root-mean-square deviation (RMSD) value, typically below 2.0 Å. researchgate.net This validation step is critical for ensuring that the predictions for new compounds, such as those based on the thiazole scaffold, are meaningful.

Table 3: Key Metrics for Docking Protocol Validation

| Metric | Definition | Acceptable Value |

| RMSD | Root-Mean-Square Deviation between the docked pose and the crystallographic pose. | < 2.0 Å |

| Binding Affinity Score | A calculated score representing the predicted strength of the ligand-receptor interaction (e.g., in kcal/mol). | Should correlate with experimental binding affinity (e.g., IC₅₀, Kᵢ). |

| Interaction Reproduction | The ability of the docking pose to replicate key interactions (e.g., hydrogen bonds, hydrophobic contacts) observed in the crystal structure. | High similarity to experimental data. |

Identification of Potential Binding Modes for 4-Thiazolecarboxylic Acid, 2-(3-hydroxyphenyl)-

Once a docking protocol is validated, it can be used to predict the binding mode of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- within a specific protein target. Docking simulations would explore various possible conformations and orientations of the compound in the protein's active site, calculating a binding score for each pose. nih.gov

The predicted binding modes would highlight key intermolecular interactions. For 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, these interactions would likely involve:

Hydrogen bonding: The carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors. mdpi.com

Arene-cation (pi-cation) interactions: The phenyl ring can interact with positively charged residues like Lysine or Arginine. nih.gov

Hydrophobic interactions: The aromatic rings can engage in hydrophobic contacts with nonpolar residues in the binding pocket.

These predicted interactions provide a structural hypothesis for the molecule's biological activity and can guide the design of more potent analogs. mdpi.com

Table 4: Potential Intermolecular Interactions for 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-

| Functional Group of Ligand | Potential Interaction Type | Potential Protein Residue Partner |

| Carboxylic Acid (-COOH) | Hydrogen Bond, Ionic Bond | Arginine (Arg), Lysine (Lys), Histidine (His), Serine (Ser) |

| Hydroxyl (-OH) | Hydrogen Bond | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr) |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Thiazole Ring (Nitrogen) | Hydrogen Bond | Serine (Ser), Threonine (Thr) |

| Thiazole Ring (Sulfur) | π-Sulfur Interaction | Aromatic residues |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a cornerstone of drug discovery that focuses on identifying the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target and elicit a response. dovepress.com These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with potential biological activity. nih.gov

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. mdpi.com The process involves superimposing a set of active compounds and extracting the common chemical features that are essential for their biological activity. nih.gov

For 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, a ligand-based approach would begin by collecting a series of its analogues with varying biological activities against a specific target. The 3D conformers of these molecules would be generated and analyzed to identify shared chemical features. Key features for this compound would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the thiazole ring, the carbonyl oxygen of the carboxylic acid, and the hydroxyl oxygen.

Hydrogen Bond Donors (HBD): The hydroxyl group on the phenyl ring and the carboxylic acid proton.

Aromatic Ring (AR): The 3-hydroxyphenyl group and the thiazole ring itself.

Negative Ionizable (NI): The carboxylic acid group, which would be deprotonated at physiological pH.

A hypothetical pharmacophore model would be generated representing the spatial arrangement of these features. This model's validity would be tested by its ability to distinguish between highly active and inactive molecules within the known set. nih.gov

Table 1: Potential Pharmacophoric Features of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-

| Feature Type | Location in Compound | Role in Molecular Interaction |

|---|---|---|

| Aromatic Ring (AR) | 3-hydroxyphenyl moiety | π-π stacking interactions with aromatic residues in the target's binding pocket. |

| Hydrogen Bond Donor (HBD) | Phenolic hydroxyl group | Donates a hydrogen bond to an acceptor group on the target protein. |

| Hydrogen Bond Acceptor (HBA) | Thiazole nitrogen atom | Accepts a hydrogen bond from a donor group on the target protein. |

| Negative Ionizable (NI) | Carboxylic acid group | Forms ionic interactions or salt bridges with positively charged residues. |

When the 3D structure of the target protein is available, a structure-based pharmacophore model can be developed. nih.gov This approach analyzes the key interactions between the ligand and the amino acid residues in the target's active site. dovepress.com The model is built by identifying the positions of crucial interaction points, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, within the binding pocket. researchgate.net

To develop a structure-based model for 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, one would first need a crystal structure of its biological target (e.g., a kinase or enzyme) with the compound bound to it. The analysis of this complex would reveal the precise interactions: for instance, the 3-hydroxyl group might form a hydrogen bond with a specific serine residue, while the carboxylic acid could form a salt bridge with a lysine residue. These interaction points are then translated into pharmacophoric features. mdpi.com The resulting model provides a more accurate representation of the binding requirements than a ligand-based model, as it is directly derived from the target's architecture. dovepress.com

Both ligand- and structure-based pharmacophore models are powerful tools for virtual screening to identify novel analogues. mdpi.com The generated pharmacophore is used as a 3D query to search large chemical databases containing millions of compounds. The screening software identifies molecules from the database that can map their chemical features onto the pharmacophore model. nih.gov

This process can identify compounds with entirely different chemical scaffolds (scaffold hopping) that still present the necessary features for biological activity. nih.gov For instance, a virtual screening campaign using a pharmacophore derived from 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- could identify new classes of compounds, such as those based on oxazole or pyrazole cores, that satisfy the same geometric and electronic requirements for binding to the target. These "hits" can then be acquired or synthesized for biological testing. Studies on related 2-arylthiazole-4-carboxylic acids have successfully used this strategy to identify novel ligands with nanomolar affinity for their targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

A QSAR model correlates the biological activity of a set of compounds with their calculated molecular descriptors. researchgate.net For a series of analogues of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, the first step would be to synthesize and test these compounds to obtain quantitative biological data (e.g., IC50 values).

Next, a wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

Topological: Describing atomic connectivity (e.g., Wiener index).

Electronic: Related to the distribution of electrons (e.g., dipole moment, partial charges).

Geometric (3D): Describing the 3D shape of the molecule (e.g., molecular surface area).

Physicochemical: Such as LogP (lipophilicity) and molar refractivity.

Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are then used to build an equation that links a selection of these descriptors to the observed biological activity. nih.govplos.org A robust QSAR model can accurately predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Table 2: Example Structural Descriptors for QSAR Analysis of a 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- Analogue

| Descriptor Type | Descriptor Name | Example Value | Potential Influence on Activity |

|---|---|---|---|

| Physicochemical | LogP | 2.5 | Affects membrane permeability and binding to hydrophobic pockets. |

| Electronic | Dipole Moment | 3.1 D | Influences long-range interactions with the target protein. |

| Geometric | Polar Surface Area (PSA) | 98.7 Ų | Relates to membrane transport and solubility. |

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug discovery. nih.govmdpi.com It is commonly quantified as the logarithm of the partition coefficient between n-octanol and water (LogP). researchgate.net This property profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

For 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, its LogP value will dictate its behavior in research models.

Absorption and Permeability: A balanced LogP (typically in the range of 1-3) is often desired for oral absorption, as the compound must be soluble enough to be present in the aqueous gastrointestinal fluid but also lipid-soluble enough to cross cell membranes. nih.gov

Distribution: Highly lipophilic compounds (high LogP) may accumulate in fatty tissues, which can lead to toxicity, or they may readily cross the blood-brain barrier, a desirable trait for drugs targeting the central nervous system. nih.govnih.gov Conversely, very polar compounds (low LogP) tend to be restricted to the bloodstream and are rapidly excreted.

Metabolism: Increased lipophilicity can sometimes lead to greater metabolic breakdown by liver enzymes. researchgate.net

In the research design phase, the lipophilicity of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- and its analogues is a key consideration. For example, if a compound shows high potency in an enzymatic assay but poor activity in a cell-based model, its LogP might be too low or too high, preventing it from reaching its intracellular target. QSPR studies can be used to build models that predict the LogP of designed analogues, allowing researchers to fine-tune this property by making specific structural modifications, such as adding or removing polar or nonpolar functional groups. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- |

| Celecoxib |

| Rofecoxib |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Thiazolecarboxylic Acid, 2 3 Hydroxyphenyl Analogues

Systematic Modification of the Hydroxyphenyl Moiety and its Impact on Biological Target Engagement

The 2-(3-hydroxyphenyl) substituent is a critical pharmacophoric element, and its modification has been a key focus of SAR studies to probe its role in binding to biological targets. The position and nature of substituents on the phenyl ring can dramatically influence activity, altering electronic properties, lipophilicity, and the potential for hydrogen bonding.

Research on related 2-phenylthiazole (B155284) derivatives has demonstrated that the position of a hydroxyl group is crucial for activity. For instance, in a series of 2-aryl-4,5-dihydrothiazole analogues, the presence of a 2'-hydroxy group on the phenyl ring was found to be essential for antibacterial activity, with both electron-donating and electron-withdrawing groups at other positions diminishing or abolishing the activity. mdpi.comnih.gov This highlights the specific hydrogen bonding interactions that the hydroxyl group likely forms within the target's binding site.

Furthermore, studies on 2-phenylthiazole-4-carboxamides have explored the impact of various substituents on the phenyl ring. The introduction of a methoxy (B1213986) group at the 4-position of the phenyl ring led to improved cytotoxic activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy substituent was beneficial for activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines. nih.gov A 3-fluoro substituent on the phenyl ring also resulted in good cytotoxic activity against all three cell lines. nih.gov These findings suggest that both the electronic nature and the steric bulk of the substituent, as well as its position, play a significant role in modulating biological activity.

The following table summarizes the observed effects of hydroxyphenyl moiety modifications on the biological activity of 2-phenylthiazole analogues.

| Modification on Phenyl Ring | Effect on Biological Activity | Reference |

| 2'-Hydroxy | Essential for antibacterial activity | mdpi.comnih.gov |

| 4-Methoxy | Improved cytotoxicity against Caco-2 cells | nih.gov |

| 2-Methoxy | Maintained high activity against HT-29 and T47D cells | nih.gov |

| 3-Fluoro | Good cytotoxic activity against multiple cancer cell lines | nih.gov |

Exploration of Substituent Effects on the Thiazole (B1198619) Ring and Carboxylic Acid Group

The thiazole ring and the carboxylic acid at the 4-position are also amenable to modification to fine-tune the molecule's properties. The thiazole ring itself is an aromatic heterocycle that can engage in various non-covalent interactions, and its reactivity can be modulated by substituents. globalresearchonline.net

While specific studies on the direct substitution of the thiazole ring of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- are limited, research on related thiazole-containing compounds provides valuable insights. For example, the introduction of a methyl group on the thiazole ring has been shown to positively influence the geometrical conformation of thiazole carboxamide derivatives, leading to improved fitting within the target binding site and enhanced inhibitory potency against cyclooxygenase (COX) enzymes. acs.org

The carboxylic acid group is a key functional group, often involved in crucial hydrogen bonding or ionic interactions with the biological target. Its acidity and polarity can be modulated through esterification or amidation. For instance, the conversion of the carboxylic acid to a carboxamide is a common strategy in drug design. In a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, the nature of the amide substituent was found to significantly impact cytotoxic activity. nih.gov

Stereochemical Considerations in the Design of Chiral Analogues

The introduction of chiral centers into a molecule can lead to stereoisomers with distinct pharmacological profiles. In the case of analogues of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, the saturation of the thiazole ring to a thiazolidine (B150603) or dihydrothiazole introduces a chiral center at the 4-position, and potentially at the 2-position depending on the synthesis.

Studies on 2-aryl-4,5-dihydrothiazole analogues have shown that stereochemistry plays a critical role in their antibacterial activity. For example, both the (S) and (R)-enantiomers of 2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole exhibited significant antibacterial activity, indicating that both stereoconfigurations can effectively interact with the bacterial target. mdpi.comnih.gov This suggests that the spatial orientation of the substituents on the dihydrothiazole ring is a key determinant of biological function.

The synthesis of stereochemically pure isomers is therefore crucial for elucidating the precise SAR and for developing more potent and selective therapeutic agents.

Bioisosteric Replacement Strategies for Modulating Biological Interactions

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.net The carboxylic acid group of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- is a prime candidate for such modifications.

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various five-membered heterocyclic rings. nih.govresearchgate.nethyphadiscovery.comresearchgate.netdrughunter.com For instance, the tetrazole ring is a well-known carboxylic acid mimic that can offer improved metabolic stability and cell permeability. drughunter.com Acyl sulfonamides can also serve as effective replacements, often leading to enhanced biological activity. nih.gov

While specific examples of bioisosteric replacement for 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- are not extensively documented, the principles of this strategy are broadly applicable. The choice of a suitable bioisostere depends on the specific biological target and the desired physicochemical properties. The following table presents common bioisosteric replacements for carboxylic acids.

| Carboxylic Acid Bioisostere | Potential Advantages | Reference(s) |

| Tetrazole | Improved metabolic stability, enhanced cell permeability | drughunter.com |

| Acyl Sulfonamide | Enhanced biological activity | nih.gov |

| Hydroxamic Acid | Can maintain or improve activity | researchgate.net |

| Isoxazolol | Can alter physicochemical properties and target interactions | nih.gov |

Scaffold Hopping and Molecular Hybridization with the 4-Thiazolecarboxylic Acid, 2-(3-hydroxyphenyl)- Framework

Scaffold hopping is a computational or experimental strategy that aims to identify novel molecular scaffolds with similar biological activity to a known active compound but with a different core structure. nih.gov This approach can lead to the discovery of compounds with improved properties, such as enhanced novelty, better patentability, and different side-effect profiles. Starting from the 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- framework, one could envision replacing the thiazole ring with other five- or six-membered heterocycles while retaining the key pharmacophoric features of the 3-hydroxyphenyl and carboxylic acid groups. nih.govresearchgate.net

Molecular hybridization, on the other hand, involves combining two or more pharmacophores from different drug classes into a single molecule to create a new hybrid compound with potentially enhanced affinity, improved efficacy, or a dual mode of action. nih.gov For instance, the 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- scaffold could be hybridized with other known bioactive moieties to explore synergistic effects. A study on imidazo[2,1-b]thiazole-hydrazine-thiazoles demonstrated the successful application of molecular hybridization to develop potent antimycobacterial agents. nih.gov This strategy of combining different heterocyclic systems can lead to the discovery of novel therapeutic agents with improved activity profiles.

Mechanistic Investigations of 4 Thiazolecarboxylic Acid, 2 3 Hydroxyphenyl in Research Systems

In Vitro Biochemical Assays for Target Identification and Validation

In the initial stages of drug discovery and chemical probe development, in vitro biochemical assays are fundamental for identifying and validating the biological targets of a compound. These assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological molecule, such as an enzyme or receptor.

For a compound like 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, researchers would typically screen it against a panel of biologically relevant targets. This could include enzymes from various classes, such as kinases, proteases, or metabolic enzymes, depending on the therapeutic area of interest. The goal is to identify a specific target or a small number of targets with which the compound interacts.

Kinetic Characterization of Target Interaction

Once a potential target is identified, the next step is to characterize the kinetics of the interaction. This involves determining key parameters that describe the potency and mechanism of the compound's effect on the target.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. It represents the concentration of the compound required to inhibit the activity of a biological target by 50%. This value is determined by measuring the target's activity at various concentrations of the inhibitor.

Ki Determination: The inhibition constant (Ki) is a more specific measure of an inhibitor's potency and reflects the binding affinity of the inhibitor to the target. Determining the Ki often involves performing kinetic studies at different substrate concentrations to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Illustrative Data Table for Kinetic Characterization:

| Parameter | Value | Description |

| IC50 | Not Available | Concentration for 50% inhibition of the target enzyme. |

| Ki | Not Available | Inhibition constant, indicating binding affinity. |

| Mechanism of Inhibition | Not Available | The mode by which the compound inhibits the target (e.g., competitive). |

Note: The table above is for illustrative purposes only, as no experimental data for 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- is available.

Specificity and Selectivity Profiling against Related Biological Targets

To be a useful research tool or a potential therapeutic, a compound should ideally exhibit high specificity and selectivity for its intended target. This minimizes off-target effects that could lead to unwanted biological responses.

Specificity profiling involves testing the compound against a broad panel of targets to identify any unintended interactions. Selectivity profiling, on the other hand, focuses on testing the compound against a panel of closely related biological targets (e.g., different members of the same enzyme family). A highly selective compound will show significantly greater potency for its primary target compared to related targets.

Biophysical Techniques for Studying Ligand-Protein Binding

Biophysical techniques provide direct evidence of a compound binding to its target protein and can offer detailed insights into the thermodynamics and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur when a compound binds to a protein. This technique can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. SPR can determine the association rate constant (kon) and dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated.

Cellular Assays for Investigating Cellular Target Engagement and Pathway Modulation

While in vitro assays are crucial for understanding the direct interaction of a compound with its target, cellular assays are necessary to confirm that the compound can enter cells, engage its target in a complex cellular environment, and modulate downstream signaling pathways.

Analysis of Cellular Uptake and Intracellular Distribution in Research Models

For a compound to be effective, it must be able to cross the cell membrane and reach its intracellular target. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the intracellular concentration of the compound. Fluorescently labeling the compound or using advanced imaging techniques can help visualize its subcellular localization.

Impact on Biomarkers in Cellular Systems

Target engagement in a cellular context should lead to a measurable change in a downstream biomarker. A biomarker is a measurable indicator of a biological state or condition. For example, if the target of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- were a specific kinase, a relevant biomarker could be the phosphorylation state of a known substrate of that kinase. Techniques like Western blotting or ELISA can be used to measure changes in the levels or modification of these biomarkers in response to compound treatment.

Illustrative Data Table for Biomarker Analysis:

| Cellular Model | Biomarker | Effect of Compound |

| Research Cell Line X | Phospho-Protein Y | Not Available |

| Research Cell Line Z | Gene Expression of Target A | Not Available |

Note: The table above is for illustrative purposes only, as no experimental data for 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- is available.

Elucidation of Molecular Mechanisms of Action (e.g., enzyme active site interaction, chelation mechanisms)

The molecular structure of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- suggests two primary avenues for its mechanism of action at the molecular level: its potential to act as a chelating agent and its ability to interact with the active sites of various enzymes.

Chelation Mechanisms

A significant body of research exists on hydroxyphenyl-thiazole derivatives as potent iron chelators. These compounds are investigated for their potential in treating iron overload conditions. The mechanism of chelation involves the formation of stable complexes with metal ions, particularly iron (Fe³⁺), thereby reducing the concentration of free, redox-active iron that can participate in harmful oxidative reactions.

The iron-clearing efficiency of these chelators is often correlated with their lipophilicity, which is quantified by the octanol-water partition coefficient (log P). Studies on analogues such as (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid have demonstrated that increased lipophilicity can enhance iron clearing efficiency and influence the route of iron excretion, favoring fecal over urinary output. However, a challenge in the design of such chelators is balancing lipophilicity with toxicity, as highly lipophilic compounds can also exhibit increased toxicity. nih.gov

Research into a series of (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid (DADFT) and (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid (DADMDFT) analogues has provided insights into the structure-activity relationships governing their iron-clearing efficiency. In rodent models, the concentration of the chelator in the liver has been identified as a more accurate predictor of iron-clearing efficiency than its lipophilicity alone.

Table 1: Relationship Between Lipophilicity and Iron-Clearing Efficiency for Analogous Chelators

| Compound Analogue Family | Observation | Reference |

|---|---|---|

| Desazadesferrithiocin Analogues | Increasing chelator lipophilicity substantially augments iron clearing efficiency in Cebus apella primates. | |

| (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid (DADFT) Analogues | In rodents, chelator liver concentration is a better predictor of iron-clearing efficiency than lipophilicity (log Papp). |

Enzyme Active Site Interaction

The thiazole (B1198619) ring is a key structural feature in numerous compounds that act as enzyme inhibitors. This suggests that 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- could potentially interact with the active sites of various enzymes, leading to their inhibition.

For instance, derivatives of 4-(3-nitrophenyl)thiazol-2-ylhydrazone have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative disorders. nih.govresearchgate.net The thiazole nucleus, in combination with a substituted phenyl ring, appears to be a critical pharmacophoric feature for this inhibitory activity. nih.govresearchgate.net Molecular modeling studies of these compounds have provided insights into the specific interactions within the enzyme's active site that are responsible for their inhibitory properties. nih.gov

Furthermore, compounds containing a 4,5-dihydrothiazole-4-carboxylic acid scaffold have been reported as novel inhibitors of metallo-β-lactamases (MBLs). researchgate.net These enzymes are responsible for bacterial resistance to β-lactam antibiotics. The inhibitory activity of these compounds highlights the potential for the thiazolecarboxylic acid moiety to interact with the metal ions (typically zinc) in the active site of these enzymes. researchgate.net

Table 2: Enzyme Inhibitory Activity of Structurally Related Thiazole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives | Human Monoamine Oxidase B (hMAO-B) | The hydrazothiazole nucleus with a meta-substituted phenyl ring is an important feature for selective and reversible hMAO-B inhibition. | nih.govresearchgate.net |

Future Research Directions and Advanced Applications in Chemical Biology

Development of 4-Thiazolecarboxylic Acid, 2-(3-hydroxyphenyl)- Based Chemical Probes for Biological Systems

Chemical probes are essential small molecules designed to interact with specific protein targets, enabling the study of their biological functions in complex cellular environments. The inherent biological activity of the thiazole (B1198619) scaffold suggests that 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- could be elaborated into potent and selective chemical probes. Future research could focus on modifying the core structure to enhance affinity and selectivity for a particular biological target. For instance, derivatives have shown potential as monoamine oxidase B (MAO-B) inhibitors and iron chelators. researchgate.net By systematically altering the substitution pattern on the phenyl ring or modifying the carboxylic acid group, new probes could be developed. These probes would be invaluable for elucidating the roles of target proteins in disease pathways and for validating them as potential drug targets.

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments". biosolveit.deyoutube.com These fragments typically adhere to the "Rule of Three," ensuring they are efficient binders and good starting points for optimization. biosolveit.de The thiazole scaffold is a well-known building block in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.govnih.gov

4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, with a molecular weight of approximately 221.23 g/mol , fits well within the fragment-based screening paradigm. nih.gov Its structure presents multiple vectors for chemical modification, allowing for fragment "growing" or "linking" strategies to improve potency and selectivity. biosolveit.de However, researchers must be mindful that certain thiazole derivatives, particularly 2-aminothiazoles, can act as "frequent hitters" or promiscuous compounds in screening campaigns. nih.gov Therefore, rigorous validation using multiple biophysical assays is crucial to confirm specific on-target engagement and rule out non-specific inhibition. nih.govnih.gov

Table 1: Properties of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- in the Context of Fragment-Based Drug Discovery (FBDD) "Rule of Three"

| FBDD "Rule of Three" Parameter | Guideline Value | Estimated Value for 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- | Compliance |

| Molecular Weight | < 300 Da | 221.23 g/mol nih.gov | Yes |

| cLogP | ≤ 3 | ~2.1 | Yes |

| Hydrogen Bond Donors | ≤ 3 | 2 (Phenolic OH, Carboxylic OH) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 4 (Thiazole N, Carboxylic C=O, Carboxylic OH, Phenolic OH) | No (Slightly Exceeds) |

| Rotatable Bonds | ≤ 3 | 2 | Yes |

Note: The number of hydrogen bond acceptors slightly exceeds the guideline, which is a common occurrence for fragments containing carboxylic acid groups.

Application in Proteomics and Target Deconvolution Studies

Identifying the specific cellular targets of a bioactive compound is a critical step in drug discovery, a process known as target deconvolution. nih.gov Given the potential biological activities of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-, applying advanced chemical proteomics techniques could uncover its mechanism of action.

One powerful, unbiased method is Thermal Proteome Profiling (TPP), which detects changes in the thermal stability of proteins upon ligand binding. nih.gov Cells or cell lysates would be treated with the compound, heated to various temperatures, and the remaining soluble proteins quantified by mass spectrometry. Proteins that show a significant shift in their melting temperature are identified as potential targets. nih.gov This approach, which does not require modification of the compound, could be applied directly to 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- to generate a comprehensive profile of its protein interactions within the cell, revealing both primary targets and potential off-targets.

Exploration of Novel Synthetic Pathways for Green Chemistry Initiatives

The development of environmentally sustainable synthetic methods is a key goal of modern chemistry. Future research should focus on creating "green" pathways to 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- and its derivatives. Traditional syntheses of related 2-arylthiazoles often involve condensation reactions that may use harsh reagents or organic solvents. researchgate.net

Green chemistry approaches could involve using environmentally benign solvents like water or glycerol, which have been successfully used for the synthesis of 2-arylbenzothiazoles. nih.govrsc.org Other strategies include catalyst-free reactions at elevated temperatures or the use of biocatalysts, such as enzymes, which can offer high selectivity under mild conditions. mdpi.com Microwave-assisted synthesis is another promising avenue, often leading to significantly shorter reaction times and higher yields with reduced solvent use. mdpi.com

Table 2: Comparison of Synthetic Approaches for 2-Arylthiazole Scaffolds

| Synthesis Parameter | Conventional Method | Potential Green Chemistry Approach |

| Solvent | Toluene, DMF, CHCl3 | Water, Glycerol, Ethanol (B145695), or solvent-free conditions nih.govmdpi.com |

| Catalyst | Strong acids, various metal catalysts | Catalyst-free, biocatalysts, heterogeneous reusable catalysts rsc.orgmdpi.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ambient temperature nih.govmdpi.com |

| Byproducts/Waste | Organic solvent waste, catalyst residues | Minimal waste, recyclable solvents and catalysts |

| Reaction Time | Several hours to days | Minutes to a few hours mdpi.com |

Design and Synthesis of Photoaffinity Labels or Bioconjugates of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-